molecular formula C9H6O B1303622 4-Ethynylbenzaldehyde CAS No. 63697-96-1

4-Ethynylbenzaldehyde

Cat. No. B1303622
CAS RN: 63697-96-1
M. Wt: 130.14 g/mol
InChI Key: BGMHQBQFJYJLBP-UHFFFAOYSA-N
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Description

4-Ethynylbenzaldehyde is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of an ethynyl group attached to the para-position of a benzaldehyde moiety. This structure makes it a valuable building block for the construction of more complex molecules, including naphthalene derivatives and polymers with potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of naphthalene derivatives from 2-ethynylbenzaldehydes has been demonstrated using ZnCl2-catalyzed [4 + 2] benzannulation reactions with alkynes. This method allows for the selective formation of naphthalene derivatives in moderate to good yields, showcasing the reactivity of ethynylbenzaldehyde derivatives in constructing polycyclic aromatic hydrocarbons .

Molecular Structure Analysis

The molecular structure of 4-ethynylbenzaldehyde derivatives can be significantly altered by the introduction of various substituents. For instance, the preparation of isomeric N-(4-substituted benzylidene)-4-ethynylanilines involves the condensation of 4-ethynylbenzaldehyde with different anilines. The resulting products exhibit diverse spectroscopic characteristics influenced by the nature of the substituent, which can affect the electronic properties and reactivity of the molecules .

Chemical Reactions Analysis

4-Ethynylbenzaldehyde and its derivatives participate in a variety of chemical reactions. One notable example is the unexpectedly facile Rh(I)-catalyzed polymerization of ethynylbenzaldehyde type monomers, leading to the formation of polyacetylenes with pendant carbaldehyde groups. These polymers are particularly interesting due to their potential for postpolymerization modifications, such as the introduction of photoluminescence or chirality . Additionally, the cyclization of ortho-ethynylbenzaldehyde derivatives into isoquinoline derivatives has been studied, revealing that the reaction proceeds via an ionic process and can be influenced by the reaction solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethynylbenzaldehyde derivatives are closely related to their molecular structure. The presence of the ethynyl group contributes to the reactivity of these compounds, enabling them to undergo various chemical transformations. Spectroscopic techniques such as GC-MS, IR, NMR, and UV-VIS are commonly used to characterize these compounds and study the effects of different substituents on their properties . The ability to modify the molecular structure of 4-ethynylbenzaldehyde derivatives allows for the fine-tuning of their physical and chemical properties, which is essential for their application in different fields of research and industry.

Scientific Research Applications

Crystal Engineering

4-Ethynylbenzaldehyde has been utilized in crystal engineering, particularly in the study of the molecular packing of para-substituted ethynylbenzene derivatives. These studies, through X-ray diffraction data, reveal insights into intermolecular hydrogen bonds and other interactions influencing crystal structures (Dai et al., 2004).

Cyclization Reactions in Organic Synthesis

Research has explored the cyclization reaction of ortho-ethynylbenzaldehyde derivatives to form isoquinoline derivatives. Such reactions provide crucial information on the mechanisms and processes in organic synthesis, potentially impacting the synthesis of complex organic compounds (Sakamoto et al., 2000).

Spectroscopic Characterization and Properties

Studies have focused on the preparation and properties of isomeric N-(4-Substituted Benzylidene)-4-ethynylanilines and related compounds. These investigations include characterizations using various spectroscopic techniques, thereby contributing to the understanding of chemical properties and potential applications of these substances (Balcar et al., 2000).

Molecular Bridging in Nanotechnology

4-Ethynylbenzaldehyde has been used to synthesize molecular wires for bridging silicon nanogaps in nanodevices. This application is significant in the development of nanotechnology and electronic devices (Ashwell et al., 2010).

Luminescent Effects in Organic Compounds

Theoretical calculations have been performed on compounds including 4-ethynylbenzaldehyde to understand the source of blue emission in oligomers. This research is pivotal in developing materials with specific luminescent properties (Salcedo et al., 1999).

Synthesis of Indanones and Related Compounds

Innovative methods using 4-ethynylbenzaldehyde for synthesizing 3-hydroxy-1-indanones have been reported. Such methods are crucial for developing efficient synthetic pathways in organic chemistry (He et al., 2018).

Synthesis of Naphthalene Derivatives

4-Ethynylbenzaldehyde has been used in the [4 + 2] benzannulation reactions with alkynes for the selective synthesis of naphthalene derivatives, an important process in organic synthesis (Fang et al., 2011).

Safety And Hazards

4-Ethynylbenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers The relevant papers retrieved do not provide additional information on 4-Ethynylbenzaldehyde .

properties

IUPAC Name

4-ethynylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMHQBQFJYJLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377992
Record name 4-Ethynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylbenzaldehyde

CAS RN

63697-96-1
Record name 4-Ethynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylbenzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 16.0 g (79.2 mmoles) of p-trimethylsilylethynylbenzaldehyde in 50 ml of methanol was treated with 1 gm of potassium carbonate and the mixture was stirred under argon at 25° C. for two hours. The solvent methanol was removed and 100 ml of methylene chloride was added. The mixture was washed with aqueous sodium bicarbonate solution. The organic phase was separated, dried over magnesium sulfate and concentrated to a solid mass. The crude yield of p-ethynylbenzaldehyde was 10.3 g (79.2 moles, 100%). Further purification was carried out by sublimation at 80°-90° C./0.025-0.25 mm Hg to give white crystals: mp 88°-90°; ir (KBr) 3240 (medium, sharp, C≡CO), 2860, 2740 (weak, sharp, O=CH), 2100 (weak, sharp, C≡C), 1690 (strong broad, C=O) and 1590 cm-1 (medium, sharp C=C); mass spectrum: m/e 130 (100%, M.+), 129 (90.7%, M.+ --H), 101 (59.0% M.+ --CHO); nmr (CDCl3): δ3.21 (s, 1H, C≡C--H), 7.62 (distorted q, 4H, aromatic) and 9.88 ppm (s, 1H, CHO).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The trimethylsilyl groups were subsequently subjected to a deprotecting reaction in accordance with reaction (2) in FIG. 2. Specifically, 4.0 g of 4-trimethylsilyl ethynyl benzaldehyde was dissolved in 20 mL of methanol, the solution was stirred for 30 minutes under nitrogen gas, 0.19 g of sodium carbonate was added, and the product was stirred for another 3 hours at room temperature. The solvent was removed at a reduced pressure, the residue was washed with a 5% aqueous solution of sodium bicarbonate and extracted with dichloromethane, anhydrous sodium sulfate was added, and the product was dried. The dried product was filtered off and the solvent was removed at a reduced pressure. The product was dried in a vacuum, yielding the target compound 4-ethynyl benzaldehyde with an aldehyde odor as white crystals with the yield of 99%.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.19 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

As shown in the following Reaction 7, 250 mg (1.19 mmol) of 4-trimethylsilylethynyl benzaldehyde obtained in A of Example 1-2 was melted in 10 mL of methylenechloride and 10 mL of methanol at room temperature, and 1.25 g (9.04 mmol, 7.6 eq) of potassium carbonate was added thereto, and then the reaction solution was stirred for 6 hours. Next, the reaction solution was extracted with ether 2 times and with 1M sodium chloride aqueous solution 1 time. The organic solvent layer was dehydrated with magnesium sulfate, filtered, and then distilled under reduced pressure. The compound distilled under reduced pressure was purified with a column chromatography (mobile phase volume ratio; ethylacetate:n-hexane=1:10) to obtain 130 mg of 4-ethynylbenzaldehyde with the yield of 93%. NMR data of the obtained compound is as follows. [1H NMR (400 MHz, CDCl3): δ 10,02 (s, 1H), 7.83 (d, 2H), 7.63 (d, 2H), 3.27 (s, 1H)].
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethynylbenzaldehyde
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4-Ethynylbenzaldehyde
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4-Ethynylbenzaldehyde
Reactant of Route 4
4-Ethynylbenzaldehyde
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4-Ethynylbenzaldehyde
Reactant of Route 6
4-Ethynylbenzaldehyde

Citations

For This Compound
523
Citations
E Bosch - Acta Crystallographica Section C: Structural Chemistry, 2016 - scripts.iucr.org
… molecule is observed in the crystal structure of 4-ethynylbenzaldehyde (Dai et al., 2004 [Dai, C., … ) hydrogen-bonded ribbons formed in the crystal structure of 4-ethynylbenzaldehyde. …
Number of citations: 4 scripts.iucr.org
I Salinas-Ortega, F Ocayo, JC Santos, A Trujillo… - Journal of Molecular …, 2017 - Elsevier
… Products were prepared by reacting 4-bromobenzaldehyde (1) under Sonogashira coupling reaction conditions, in order to obtain the key intermediary 4-ethynylbenzaldehyde (3). Then…
Number of citations: 7 www.sciencedirect.com
JR Deng, NCH Lai, KKY Kung, B Yang… - Communications …, 2020 - nature.com
Selective modification of the N-terminus of peptides and proteins is a promising strategy for single site modification methods. Here we report N-terminal selective modification of …
Number of citations: 33 www.nature.com
H Balcar, J Čejka, J Kubišta, L Petrusova… - Collection of …, 2000 - cccc.uochb.cas.cz
… 4-Ethynylaniline and 4-ethynylbenzaldehyde were prepared according to literature5 by reaction of (trimethylsilyl)acetylene with iodoaniline and bromobenzaldehyde, respectively. The …
Number of citations: 10 cccc.uochb.cas.cz
RA Reddy, VK Reddy, B Mahesh, B Ram… - 2015 - wjpr.s3.ap-south-1.amazonaws.com
… 4-Ethynyl chalcone derivatives were synthesized from 4-ethynylbenzaldehyde as illustrated in scheme 1. 4-ethynylbenzaldehyde 1 was prepared in accordance to the literature …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
I Katsuyama, PV Chouthaiwale, HL Cui, Y Ito, A Sando… - Tetrahedron, 2013 - Elsevier
Effects of substituents on transformations of 4-(phenylethynyl)benzaldehydes and related benzaldehydes were analyzed in aldol and thiazolidine formation reactions. The aldol reaction …
Number of citations: 8 www.sciencedirect.com
GJ Ashwell, LJ Phillips, BJ Robinson… - ACS …, 2010 - ACS Publications
… For comparison, empty silicon devices and those grafted with 4-ethynylbenzaldehyde each display leakage currents of ≤1 pA at 1 V, and we note that the former, whose unprotected …
Number of citations: 41 pubs.acs.org
C Dai, Z Yuan, JC Collings, TM Fasina, RL Thomas… - …, 2004 - ir.unilag.edu.ng
The crystal structures of several para-substituted ethynylbenzene derivatives; namely, 4-ethynylanisole (1), 4-ethynylmethylbenzoate (2), 4-ethynylbenzaldehyde (3), 4-ethynyl-2, 3, 5, 6-…
Number of citations: 28 ir.unilag.edu.ng
RA Reddy, VK Reddy, B Ram, B Balram - academia.edu
… Synthesis of 4-ethynylbenzaldehyde 3: … 4a-j with the key intermediate 4-ethynylbenzaldehyde 3. … -1: Synthesis of Hydrazone derivatives of 4-ethynylbenzaldehyde 5a –j …
Number of citations: 0 www.academia.edu
R Salcedo, P Guadarrama, LE Sansores… - MRS Online …, 1999 - cambridge.org
Theoretical calculations at HF/6-31G(d) level were carried out on a series of fully conjugated compounds (4-ethynylbenzaldehyde, β,β-dibromo-4-ethynylstyrene, β,β-Di(4'-…
Number of citations: 3 www.cambridge.org

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